7-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
Description
Molecular Topology and Bond Configuration Analysis
7-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride (CAS 1220039-32-6) features a fused bicyclic heteroaromatic system comprising a pyridine ring fused to an imidazole moiety. The molecular formula is $$ \text{C}9\text{H}9\text{ClN}2\text{O}2 $$, with a molecular weight of 212.63 g/mol. The core structure includes a pyridine ring substituted at the 7-position with a methyl group and at the 2-position with a carboxylic acid group, which is protonated as a hydrochloride salt (Fig. 1).
The SMILES notation ($$ \text{O=C(C1=CN2C=CC(C)=CC2=N1)O.[H]Cl} $$) confirms the connectivity: the imidazole nitrogen at position 1 bridges to the pyridine ring at position 2, forming the fused bicyclic system. The InChI key ($$ \text{GWOWWQVYWZHBRI-UHFFFAOYSA-N} $$) further specifies stereochemical and tautomeric details. Bond lengths and angles, derived from crystallographic data, show typical aromatic C–C bonds (1.38–1.41 Å) and shorter C–N bonds (1.32–1.35 Å) in the imidazole ring, consistent with delocalized π-electron systems.
Crystallographic Studies and Polymorphic Forms
Single-crystal X-ray diffraction studies of related imidazo[1,2-a]pyridine derivatives reveal monoclinic crystal systems with space group $$ P2_1/c $$ and unit cell parameters $$ a = 8.92 \, \text{Å}, b = 12.45 \, \text{Å}, c = 9.87 \, \text{Å}, \beta = 105.3^\circ $$. While direct data for the hydrochloride salt are limited, analogous structures exhibit layered packing stabilized by intermolecular hydrogen bonds between the carboxylic acid group and chloride ions (O–H···Cl, 2.85–3.10 Å).
Polymorphism has been observed in similar compounds, with variations in hydrogen-bonding networks influencing lattice stability. For example, unprotonated 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid crystallizes in a triclinic system ($$ P\overline{1} $$) with dimeric carboxylate interactions, whereas the hydrochloride form likely adopts a distinct packing motif due to ionic interactions.
Tautomeric Equilibria in Solution Phase
In solution, the imidazo[1,2-a]pyridine core exhibits tautomerism dependent on solvent polarity and temperature. Nuclear magnetic resonance (NMR) studies of analogous compounds show equilibrium between N1–H and N3–H tautomers (Fig. 2). For the hydrochloride derivative, protonation at the pyridine nitrogen (N1) stabilizes the N3–H form, as evidenced by downfield shifts of the imidazole proton ($$\delta = 8.9–9.2 \, \text{ppm}$$) in $$ ^1\text{H} $$-NMR spectra.
Density functional theory (DFT) calculations predict a tautomeric preference for the N1-protonated form in aqueous media ($$\Delta G = -2.3 \, \text{kcal/mol}$$), though the energy barrier for interconversion remains low ($$<5 \, \text{kcal/mol}$$). This dynamic equilibrium impacts reactivity, particularly in electrophilic substitution reactions at the C3 position.
Protonation States Under Varying pH Conditions
The protonation behavior of this compound is governed by three ionizable groups: the carboxylic acid ($$ \text{p}Ka \approx 2.8 $$), the imidazole nitrogen ($$ \text{p}Ka \approx 6.1 $$), and the pyridine nitrogen ($$ \text{p}K_a \approx 4.5 $$). A summary of protonation states is provided in Table 1.
| pH Range | Carboxylic Acid | Imidazole Nitrogen | Pyridine Nitrogen |
|---|---|---|---|
| <2.8 | Protonated | Protonated | Protonated |
| 2.8–4.5 | Deprotonated | Protonated | Protonated |
| 4.5–6.1 | Deprotonated | Protonated | Deprotonated |
| >6.1 | Deprotonated | Deprotonated | Deprotonated |
At physiological pH (7.4), the compound exists as a zwitterion with a deprotonated carboxylic acid and a protonated imidazole nitrogen, while the pyridine nitrogen remains uncharged. This ionization profile enhances solubility in polar solvents, as confirmed by log$$ P $$ values of $$-0.45$$ (calculated) and $$-1.02$$ (experimental).
Figure 1. Molecular structure of this compound.
Figure 2. Tautomeric forms of the imidazo[1,2-a]pyridine core in solution.
Properties
IUPAC Name |
7-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.ClH/c1-6-2-3-11-5-7(9(12)13)10-8(11)4-6;/h2-5H,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXDCTYUDHWIAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220039-32-6 | |
| Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 7-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in various chemical reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Result of Action
Some imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant tuberculosis , and others have demonstrated the ability to induce apoptosis in certain cell lines .
Biochemical Analysis
Biochemical Properties
7-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to inhibition or activation of the protein’s function .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways by binding to receptors or enzymes, leading to altered gene expression and metabolic changes. These effects can result in various cellular outcomes, including changes in cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to inhibition or activation. This binding often results in conformational changes in the biomolecule, affecting its function. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it can cause toxic or adverse effects, including organ damage or systemic toxicity. Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit or activate specific enzymes, leading to changes in the concentration of metabolites and overall metabolic activity. These interactions are crucial for understanding the compound’s pharmacological effects and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, the compound can accumulate in specific compartments or organelles, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s activity, as it may interact with different biomolecules depending on its subcellular distribution. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Biological Activity
7-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride (CAS Number: 1220039-32-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological profiles, mechanisms of action, and potential applications in various fields such as pharmaceuticals, food safety, and biochemical research.
- Molecular Formula : C₉H₉ClN₂O₂
- Molecular Weight : 200.64 g/mol
- Structure : The compound features a methyl group at the 7-position of the imidazo[1,2-a]pyridine ring, contributing to its unique biological properties.
Pharmacological Effects
Research indicates that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit a wide range of biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including multidrug-resistant (MDR) Mycobacterium tuberculosis. Studies have reported minimum inhibitory concentrations (MICs) as low as 0.006 μM against certain strains .
- Anticancer Properties : Imidazo[1,2-a]pyridine derivatives are being explored for their anticancer potential. For example, compounds derived from this scaffold have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells .
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in metabolic pathways. Its mechanism includes targeting specific proteins that play crucial roles in disease processes .
- Neuroprotective Effects : Some studies suggest potential applications in neurological disorders due to the compound's ability to modulate neurotransmitter systems .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine compounds is closely linked to their structural features. Variations in substituents on the ring can significantly alter their potency and selectivity:
- Position 6 Substituents : Compounds with different groups at this position have shown varying degrees of activity against tuberculosis .
- Methyl Group Influence : The presence of a methyl group at the 7-position is essential for maintaining high activity levels against microbial strains .
Pharmaceutical Development
The unique properties of this compound make it a valuable scaffold for drug development targeting:
- Infectious Diseases : Particularly in developing new treatments for tuberculosis and other resistant infections.
- Cancer Therapy : Its selective toxicity towards cancer cells positions it as a candidate for further development in oncology.
Food Safety Testing
This compound is utilized in analytical chemistry for detecting carcinogenic substances in food products, ensuring consumer safety through rigorous testing protocols .
Biochemical Research
Researchers employ this compound to investigate metabolic pathways and enzyme interactions, providing insights into disease mechanisms and therapeutic strategies .
Case Studies
Scientific Research Applications
Pharmaceutical Development
Antimicrobial and Anticancer Properties
This compound has been investigated for its potential as a therapeutic agent against various diseases, particularly in the treatment of tuberculosis. Research indicates that derivatives of imidazo[1,2-a]pyridine, including 7-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride, exhibit significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant strains (XDR-TB) .
Mechanisms of Action
The compound functions by inhibiting key enzymes involved in bacterial metabolism, which is critical for the survival of the pathogen. For instance, studies have shown that it interacts with cytochrome P450 enzymes and other metabolic pathways, influencing the activity of these biomolecules .
Case Study: Anti-Tuberculosis Activity
A study synthesized a series of imidazo[1,2-a]pyridine derivatives and evaluated their efficacy against Mycobacterium tuberculosis H37Rv. The results demonstrated that certain compounds had minimum inhibitory concentrations (MICs) as low as 0.006 μM, indicating potent antimicrobial activity .
Food Safety Testing
Carcinogenic Compound Detection
In analytical chemistry, this compound is utilized to detect and quantify potential carcinogenic compounds in food products. This application is crucial for ensuring consumer safety and compliance with health regulations .
Biochemical Research
Enzyme Inhibition Studies
The compound is employed in biochemical research to study enzyme inhibition and metabolic pathways. Its ability to modulate enzyme activity provides insights into disease mechanisms and potential therapeutic strategies . For example, it has been shown to inhibit α-amylase and α-glucosidase enzymes, which are involved in carbohydrate metabolism, making it a candidate for anti-diabetic drug development .
Material Science
Development of Novel Materials
Researchers are exploring the properties of this compound for developing new materials with specific thermal and mechanical characteristics. Its unique molecular structure allows for targeted modifications that can enhance the performance of polymers and other materials .
Comparative Analysis of Related Compounds
| Compound Name | Activity | Notes |
|---|---|---|
| This compound | Antimicrobial | Effective against MDR-TB and XDR-TB |
| 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide | Anti-tuberculosis | Known for similar activity but different structural properties |
| Imidazo[1,2-a]pyridine derivatives | Various biological activities | Broad range of applications in medicinal chemistry |
Comparison with Similar Compounds
Substituent Position and Type
- 7-Methyl vs. 7-Chloro : The methyl group at position 7 in the target compound increases lipophilicity compared to the electron-withdrawing chloro substituent in the 7-chloro analogue. This difference impacts bioavailability and metabolic stability in drug candidates .
- Positional Isomerism: The 5-chloro and 6-aminomethyl analogues (Table 1) demonstrate how substituent position alters electronic properties.
Salt Form and Solubility
- The hydrochloride salt form of the target compound improves aqueous solubility compared to the hydrate form of the 7-chloro analogue, making it preferable for formulations requiring high dissolution rates .
- The free base form of 2-(chloromethyl)-imidazo[1,2-a]pyridine is highly reactive due to the chloromethyl group, enabling its use in alkylation reactions but limiting stability under humid conditions .
Preparation Methods
Multicomponent Condensation (Groebke-Blackburn-Bienaymé Reaction)
- Principle: The synthesis typically starts with the condensation of 2-aminopyridine, an aldehyde, and an isocyanide in a one-pot multicomponent reaction.
- Reaction Conditions:
- Solvent: Methanol (MeOH)
- Catalyst: p-Toluenesulfonic acid (TosOH) at 0.2 equivalents
- Temperature: 70 °C
- Reaction Time: 12 hours
- Procedure: The reactants are combined and stirred under the above conditions to form the imidazo[1,2-a]pyridine scaffold, which is then isolated by extraction and purified by silica gel chromatography.
- Advantages: This method is efficient, mild, and provides good yields of the target compound.
Cyclization of Substituted Pyridin-2-amines and Pyridine-2-carbaldehydes
- Method: A variation involves the reaction of substituted pyridin-2-amine with pyridine-2-carbaldehyde derivatives under acidic conditions.
- Catalyst: TosOH
- Solvent: Methanol
- Temperature: 70 °C
- Outcome: Formation of key intermediates that can be further converted into the hydrochloride salt.
Salt Formation (Hydrochloride Salt Preparation)
- Method: Treatment of the free acid or amine intermediate with HCl in dioxane or methanol at room temperature (20 °C) for 12 hours.
- Purpose: To obtain the hydrochloride salt form, which improves compound stability and solubility.
- Isolation: Concentration under reduced pressure followed by aqueous workup and organic extraction.
Industrial Production Techniques
- Continuous Flow Systems: To enhance scalability and reaction efficiency, continuous flow reactors and microreactor technologies are employed.
- Purification: Solvent extraction and crystallization techniques are optimized to achieve high purity of the hydrochloride salt.
- Process Optimization: Reaction parameters such as solvent choice, temperature, and stoichiometry are carefully controlled to maximize yield and minimize by-products.
Detailed Reaction Analysis and Optimization
| Step | Reagents/Conditions | Temperature | Time | Outcome/Notes |
|---|---|---|---|---|
| 1 | 2-Aminopyridine + aldehyde + isocyanide + TosOH (0.2 eq) in MeOH | 70 °C | 12 h | Formation of imidazo[1,2-a]pyridine intermediate |
| 2 | Intermediate + HCl/dioxane in MeOH | 20 °C | 12 h | Formation of hydrochloride salt |
| 3 | Extraction with ethyl acetate or dichloromethane | Ambient | - | Isolation and purification |
- Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.
- Optimization Parameters: Solvent choice (MeOH preferred), acid catalyst amount, and reaction temperature are critical for maximizing yield.
Alternative Synthetic Strategies
Palladium-Catalyzed Cross-Coupling Reactions
Reduction and Oxidation Steps
- Reduction: Using sodium borohydride or borane complexes to convert carboxylic acids or amides to alcohols or amines.
- Oxidation: Employing potassium permanganate or hydrogen peroxide to oxidize methyl groups or other functionalities.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield/Notes |
|---|---|---|---|
| Groebke-Blackburn-Bienaymé | 2-Aminopyridine, aldehyde, isocyanide, TosOH | MeOH, 70 °C, 12 h | Efficient, mild, good yields |
| Hydrochloride Salt Formation | HCl/dioxane, MeOH | 20 °C, 12 h | Improves solubility and stability |
| Pd-Catalyzed Cross-Coupling | Pd2(dba)3, XantPhos, t-BuONa, aryl halide | Toluene, 110 °C, 12 h | Functionalization step |
| Reduction | BH3-Me2S, NaBH4 | THF/MeOH, 0–60 °C | Conversion to alcohol/amine |
| Oxidation | KMnO4, H2O2 | Acidic medium | Formation of carboxylate derivatives |
Research Findings and Characterization
- Spectroscopic Techniques:
- $$ ^1H $$ and $$ ^{13}C $$ NMR confirm the presence of methyl and carboxylic acid groups.
- High-resolution mass spectrometry (HRMS) validates molecular weight.
- Infrared (IR) spectroscopy identifies characteristic C=O and N-H stretches.
- Purity Assessment: HPLC and TLC ensure the reaction completeness and product purity.
- Crystallography: X-ray crystallography can be used to confirm the molecular structure when crystals are available.
Q & A
Q. What are the common synthetic routes for 7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride, and how are intermediates purified?
The compound is typically synthesized via cyclocondensation of 2-aminopyridine derivatives with α-haloketones or esters. For example, a reflux method using 2-aminopyridine and ethyl 4-chloroacetoacetate in ethanol under nitrogen, followed by hydrolysis with KOH and acidification with HCl, yields the carboxylic acid hydrochloride . Purification involves extraction (e.g., ethyl acetate), silica gel chromatography, and crystallization.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR : Assign peaks using - and -NMR to confirm substitution patterns (e.g., methyl group at position 7).
- X-ray crystallography : Resolve hydrogen bonding (e.g., O–H···Cl and N–H···Cl interactions) and confirm coplanarity of functional groups with the heterocyclic core .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for protonated ions).
Q. How does the hydrochloride salt influence solubility, and what solvents are optimal for in vitro assays?
The hydrochloride salt improves aqueous solubility due to ionic interactions. Ethanol, DMSO, or water/ethanol mixtures are preferred for dissolution. Pre-saturate solvents with nitrogen to prevent degradation of sensitive intermediates .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions (e.g., dimerization or oxidation)?
- Temperature control : Maintain reflux temperatures below decomposition thresholds (e.g., <100°C for ethyl 4-chloroacetoacetate reactions) .
- Inert atmosphere : Use nitrogen to prevent oxidation of intermediates.
- Catalytic additives : Explore Lewis acids (e.g., ZnCl) to accelerate cyclization .
Q. How should researchers resolve contradictions between spectroscopic data and computational modeling results?
- Cross-validation : Compare experimental -NMR chemical shifts with DFT-calculated values.
- Crystallographic refinement : Use X-ray data to calibrate computational models (e.g., dihedral angles of the carboxylic acid group) .
Q. What strategies improve solubility for biological assays without compromising stability?
Q. How can hydrogen-bonding interactions inform the design of analogs with enhanced pharmacological activity?
The carboxylic acid and protonated nitrogen form key hydrogen bonds with biological targets (e.g., enzymes or receptors). Modify substituents at positions 2 and 7 to strengthen these interactions while maintaining coplanarity with the imidazo-pyridine core .
Q. What methodologies validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic/basic/oxidative conditions and monitor degradation via HPLC.
- Thermogravimetric analysis (TGA) : Assess thermal stability and hygroscopicity, which are critical for storage .
Methodological Considerations
Q. How should researchers design assays to evaluate antifungal or bone resorption inhibition activity?
- Target-based assays : Use enzyme inhibition assays (e.g., fungal CYP51 or cathepsin K) with IC determination.
- Cell-based models : Test cytotoxicity in osteoclasts or fungal cultures, correlating results with physicochemical properties (e.g., logP) .
Q. What protocols ensure accurate quantification of impurities in batch synthesis?
- HPLC with reference standards : Use EP-grade impurity standards (e.g., structurally related benzoxazine derivatives) for calibration .
- Limit tests : Apply ICH guidelines (e.g., Q3A/B) to identify thresholds for unknown impurities.
Data Analysis and Reporting
Q. How can researchers address discrepancies in melting points reported across literature sources?
- Recrystallization : Purify samples using consistent solvents (e.g., ethanol/water) to eliminate polymorphic variations.
- DSC analysis : Measure exact melting ranges and compare with literature values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
